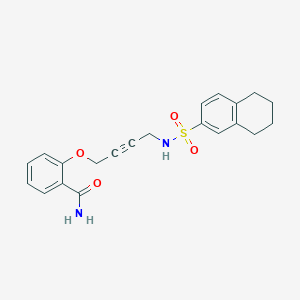

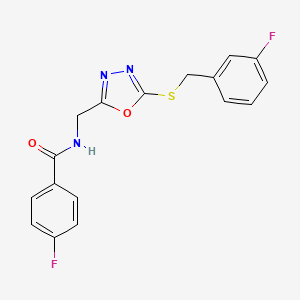

![molecular formula C16H19NO3 B2524168 叔丁基N-[2-(羟甲基)萘-1-基]氨基甲酸酯 CAS No. 2137823-33-5](/img/structure/B2524168.png)

叔丁基N-[2-(羟甲基)萘-1-基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate is a chemical entity that can be derived from naphthalene-based structures. It is related to various tert-butyl carbamate compounds that have been studied for their potential applications in organic synthesis and as intermediates in the production of biologically active compounds. For instance, tert-butyl carbamates have been used as precursors for arylketenes in benzannulation reactions, as well as intermediates in the synthesis of chiral organoselenanes and organotelluranes .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the transformation of aldehydes using tert-butyl N-hydroxycarbamate in the presence of sodium benzenesulfinate and formic acid, as demonstrated in the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . Additionally, enzymatic kinetic resolution has been employed to obtain optically pure enantiomers of tert-butyl phenylcarbamates, showcasing the versatility of biocatalysis in the synthesis of chiral intermediates . Furthermore, the synthesis of tert-butyl carbamates can be optimized to achieve high yields, as seen in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which is an intermediate in the production of biologically active compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can exhibit interesting features such as extremely long C-C bonds due to steric hindrance from bulky tert-butyl groups. X-ray analysis has revealed that such compounds can have bond lengths significantly longer than typical C-C bonds, as observed in the case of t-Bu-substituted derivatives of 1,1,2,2-tetraphenyl-3,8-dichlorobuta[b]naphthalene .

Chemical Reactions Analysis

Tert-butyl carbamates can participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . Directed lithiation has been used to doubly lithiate tert-butyl carbamate derivatives, allowing for subsequent reactions with various electrophiles to produce substituted products . Additionally, tert-butyl carbamates have been used in highly enantioselective syntheses, such as the catalytic Michael addition of naphthalen-1-yl oxazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups and molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting reactivity and bond lengths . The carbamate group itself is a versatile functional group that can be involved in various chemical transformations, including transesterification reactions catalyzed by enzymes like Candida antarctica lipase B . The solubility and stability of these compounds can vary depending on the substituents and reaction conditions, which is crucial for their application in organic synthesis and pharmaceutical chemistry.

科学研究应用

催化和有机合成

- 以叔丁基(萘-1-基)氧化膦为配体合成了稳定的金纳米颗粒,并展示了作为取代醛加氢催化剂的高活性和选择性。这表明叔丁基N-[2-(羟甲基)萘-1-基]氨基甲酸酯衍生物在开发高效催化体系中的潜在应用 (Cano 等,2014)。

- 一种新的试剂设计,结合叔丁基2-萘磺酰氨基甲酸酯,促进了二级脂肪胺通过两次连续N-烷基化逐步合成。这展示了该化合物在复杂有机合成策略中的实用性 (Grehn & Ragnarsson,2002)。

材料科学

- 研究了富铝HMOR沸石催化性能在萘叔丁基化中的脱硅和脱铝促进作用。这项研究为增强催化效率和选择性的材料改性提供了见解,与有价值的化学产品的合成相关 (Huang 等,2019)。

环境和生物应用

- 对丁基羟基甲苯及其甲基氨基甲酸酯衍生物之间比较细胞毒性的研究突出了了解此类化合物的毒理学特征的重要性。虽然此请求试图避免与药物相关的信息,但化学品的环保影响和安全性是其应用中的基本考虑因素 (Nakagawa 等,1994)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with it include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-14-12(10-18)9-8-11-6-4-5-7-13(11)14/h4-9,18H,10H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFCQZMIUQQWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC2=CC=CC=C21)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

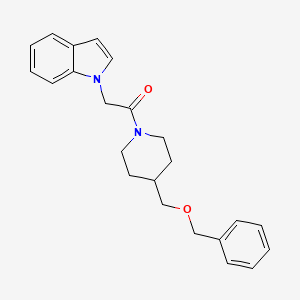

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2524087.png)

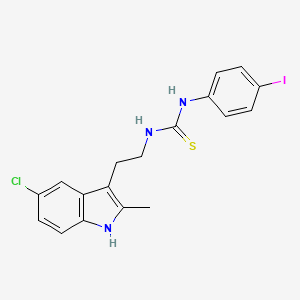

![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2524091.png)

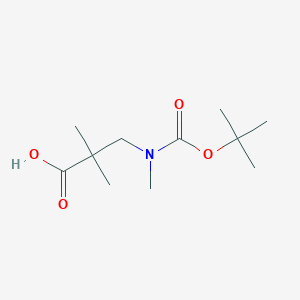

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2524092.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2524102.png)

![1-(2-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2524104.png)